Pyrimidine-4-methanethiol, hydrochloride
Description
Contextualizing Pyrimidine-4-methanethiol, Hydrochloride within Pyrimidine (B1678525) Chemistry
The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine. youtube.com As one of the three diazines, it possesses two nitrogen atoms at the first and third positions of the six-membered ring. youtube.com This fundamental structure is a cornerstone of life itself, forming the basis for nucleobases such as cytosine, thymine, and uracil, which are integral components of DNA and RNA. researchgate.netignited.in The term "pyrimidine" was first coined by Pinner in 1884. umich.edu Since then, the field of pyrimidine chemistry has expanded dramatically, with the synthesis and study of countless derivatives. umich.edugrowingscience.com
The functionalization of the pyrimidine core with various substituents allows for the fine-tuning of its chemical and physical properties. The introduction of a methanethiol (B179389) (-CH2SH) group at the 4-position of the pyrimidine ring, as seen in Pyrimidine-4-methanethiol, introduces a reactive thiol moiety. Thiols are known for their ability to participate in a variety of chemical transformations, including oxidation, alkylation, and metal coordination. wikipedia.org Specifically, the thiol group in this compound is attached via a methylene (B1212753) linker, which provides a degree of conformational flexibility. The hydrochloride salt form of the compound is typically used to improve its handling and solubility characteristics. The chemistry of pyrimidine derivatives is vast, with numerous synthetic methods developed to create a wide array of functionalized compounds. organic-chemistry.org
Historical Overview of Research on this compound and Related Thiolated Pyrimidines
The history of pyrimidine research dates back to the 19th century with the discovery of compounds like alloxan. growingscience.comsjomr.org.in The recognition of pyrimidines as essential components of nucleic acids spurred intense investigation into their synthesis and properties. researchgate.net The introduction of a thiol group onto the pyrimidine ring, creating thiolated pyrimidines, was a significant advancement. Early methods for thiolation often involved the use of reagents like phosphorus pentasulfide (P4S10) or Lawesson's Reagent to convert carbonyl groups into thiocarbonyls. umich.edu These thiocarbonyls were found to be more reactive than their carbonyl counterparts, enabling further chemical modifications. umich.edu
While a detailed historical timeline specifically for this compound is not extensively documented in readily available literature, the research on related thiolated pyrimidines provides a broader context. For instance, 2-pyrimidinethiols were a subject of study as early as the 1950s. acs.org The interest in such compounds has been driven by their potential as intermediates in the synthesis of more complex molecules. The development of synthetic routes to various pyrimidine derivatives has been a continuous effort in organic chemistry. researchgate.net The synthesis of pyrimidine-based structures is crucial for drug discovery and development, with many therapeutic agents containing this heterocyclic core. nih.gov
Significance and Research Rationale for this compound
The significance of this compound in research lies primarily in its utility as a synthetic intermediate. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. ignited.innih.gov The presence of both the pyrimidine ring and a reactive thiol group makes this compound a versatile tool for medicinal chemists.
The research rationale for utilizing this compound and related compounds often stems from the desire to create novel molecules with specific biological targets. The thiol group can serve as a handle for introducing various other functional groups or for linking the pyrimidine core to other molecular fragments. This approach is central to structure-activity relationship (SAR) studies, which are fundamental to the process of drug discovery and optimization. nih.gov For example, pyrimidine derivatives are explored for their potential as kinase inhibitors, with modifications at different positions of the ring leading to changes in potency and selectivity. The ability to functionalize the pyrimidine ring at specific positions is key to developing new therapeutic agents. nih.gov
Furthermore, the combination of a pyrimidine ring with other heterocyclic systems, such as thiadiazole, has been a strategy to develop new compounds with enhanced biological activities. nih.govnih.gov The synthesis of such hybrid molecules often involves intermediates that possess reactive functional groups, highlighting the importance of compounds like this compound. The ongoing search for new and effective therapeutic agents ensures that the synthesis and application of novel pyrimidine derivatives will remain an active area of research. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
119396-01-9 |
|---|---|
Molecular Formula |
C5H7ClN2S |
Molecular Weight |
162.64 g/mol |
IUPAC Name |
pyrimidin-4-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C5H6N2S.ClH/c8-3-5-1-2-6-4-7-5;/h1-2,4,8H,3H2;1H |
InChI Key |
CYIJQVXUVKWKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CS.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Synthesis Routes to Pyrimidine-4-methanethiol, Hydrochloride
The direct construction of this compound, involves the strategic formation of the molecule with the key functional groups either pre-installed on the precursors or introduced onto a pre-formed pyrimidine (B1678525) ring.
Precursor-based Approaches to this compound
A plausible and efficient route to this compound, involves the use of a pyrimidine precursor already bearing a suitable leaving group at the 4-methyl position. A common strategy would be the nucleophilic substitution of a halogenated precursor, such as 4-(chloromethyl)pyrimidine (B49220), with a sulfur nucleophile.
The synthesis would typically commence with a commercially available pyrimidine derivative, which is first functionalized to introduce the chloromethyl group. This can be achieved through various standard organic transformations. Subsequently, the 4-(chloromethyl)pyrimidine is reacted with a source of the thiol group, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The final step involves the formation of the hydrochloride salt by treating the resulting pyrimidine-4-methanethiol with hydrochloric acid. mdpi.comnih.gov The basic nitrogen atoms within the pyrimidine ring readily accept a proton from HCl, leading to the formation of the stable salt. mdpi.comnih.gov
A representative, though generalized, reaction scheme is presented below:
Table 1: Proposed Precursor-Based Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-methylpyrimidine | N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), CCl₄, reflux | 4-(chloromethyl)pyrimidine |
| 2 | 4-(chloromethyl)pyrimidine | Sodium hydrosulfide (NaSH), Ethanol (B145695), room temperature | Pyrimidine-4-methanethiol |
Modifications of Pyrimidine Core for Thiol Installation
An alternative direct approach involves the modification of a pre-existing pyrimidine core to introduce the methanethiol (B179389) functionality. This can be particularly useful when the desired pyrimidine scaffold is more readily accessible than its corresponding methyl-halogenated precursor.
One potential strategy involves the conversion of a pyrimidine-4-carboxylic acid derivative. The carboxylic acid can be reduced to the corresponding alcohol, which is then converted to a mesylate or tosylate to create a good leaving group. Subsequent reaction with a thiolating agent would yield the desired product.
Another method could involve the direct C-H functionalization of the pyrimidine ring, although this is often challenging due to the electron-deficient nature of the pyrimidine system. However, recent advances in catalysis have shown promise in the direct arylation and alkylation of such heterocycles, which could potentially be adapted for the introduction of a sulfur-containing moiety. mdpi.com The introduction of a thiol group can also be achieved through the reaction of 2-halopyrimidines with sulfur-containing nucleophiles, a principle that could be extended to the 4-position under appropriate conditions. researchgate.netnih.gov
Indirect Synthesis of this compound Precursors
Indirect methods focus on the construction of the pyrimidine ring itself from acyclic precursors, a powerful strategy that allows for the incorporation of desired substituents from the outset.
Multi-component Reactions for Pyrimidine Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrimidines in a single step. thieme-connect.comcapes.gov.brmdpi.comnih.gov These reactions involve the combination of three or more starting materials to form a complex product, incorporating structural elements from each component.
For the synthesis of a precursor to Pyrimidine-4-methanethiol, one could envision an MCR involving an amidine, an α,β-unsaturated ketone (or a related species that can generate it in situ), and a source of the C4-substituent. While a direct MCR to form the methanethiol group might be challenging due to the reactivity of the thiol, a precursor functional group could be incorporated. For instance, using a β-keto ester and S-alkylisothiourea can lead to the formation of a 4-pyrimidone-2-thioether, which can be further modified.
A notable example of a sustainable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. nih.govacs.org This method proceeds through a sequence of condensation and dehydrogenation steps, offering a regioselective route to highly substituted pyrimidines. nih.govacs.org
Table 2: Examples of Multi-component Reactions for Pyrimidine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Iridium-catalyzed | Amidine, Alcohols | PN5P-Ir pincer complexes | Highly substituted pyrimidines | thieme-connect.comnih.govacs.org |
| Solvent-free | 2-aminopyridines, Triethyl orthoformate, Primary amines | Heat, solvent-free | 4-substituted aminopyrido[2,3-d]pyrimidines | mdpi.com |
Cyclization Reactions for Pyrimidine Ring Scaffolds
Classical cyclization reactions remain a cornerstone of pyrimidine synthesis. The most common approach is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. The choice of these two components dictates the substitution pattern of the resulting pyrimidine ring.
To synthesize a precursor for Pyrimidine-4-methanethiol, one could start with a 1,3-dicarbonyl compound that already contains the desired C4-substituent or a group that can be easily converted to it. For example, the cyclization of a β-keto nitrile with an amidine can yield a 4-aminopyrimidine, which can then be further functionalized.
Formal [4+2] cycloadditions have also been developed for the synthesis of pyrimidine derivatives. mdpi.com For instance, the reaction of 2-trifluoromethyl 1,3-diazabutadienes can lead to the formation of 2-trifluoromethylpyrimidines. mdpi.com Another approach involves the intramolecular cyclization of suitably functionalized open-chain precursors. For example, heating an N-substituted amidine with a propyl chain bearing a terminal amino group can lead to the formation of a pyrimido[1,6-c]pyrimidine scaffold through the elimination of ammonia. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. The synthesis of pyrimidines and their derivatives has greatly benefited from the development of novel catalytic systems. mdpi.comacs.orgacs.org
Iridium-catalyzed MCRs, as mentioned earlier, provide a sustainable route to highly substituted pyrimidines from readily available alcohols. thieme-connect.comnih.govacs.org Iron catalysis has also emerged as an effective method for the modular synthesis of pyrimidines from ketones, aldehydes, or esters with amidines. acs.org This approach proceeds via a regioselective β-C-H bond functionalization. acs.org
Ruthenium complexes have been shown to catalyze the acceptorless dehydrogenative coupling of alcohols to form pyridines, quinolines, and pyrimidines. acs.org Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the pyrimidine ring, including the introduction of aryl groups. mdpi.com While direct catalytic thiolation of the pyrimidine C-H bond is less common, catalytic methods for the cleavage of robust ether linkages in polymers using thiols have been reported, suggesting the potential for developing catalytic C-S bond-forming reactions on the pyrimidine core. nih.gov
Table 3: Catalytic Systems in Pyrimidine Synthesis
| Catalyst Type | Reaction | Substrates | Product | Reference |
|---|---|---|---|---|
| Iridium Pincer Complex | Multicomponent Reaction | Amidines, Alcohols | Substituted Pyrimidines | thieme-connect.comnih.govacs.org |
| Iron(II) Sulfate/Phenanthroline | Cyclization | Ketones/Aldehydes/Esters, Amidines | Substituted Pyrimidines | acs.org |
| Ruthenium P^N Complex | Acceptorless Dehydrogenative Coupling | Alcohols | Pyridines, Quinolines, Pyrimidines | acs.org |
Nanocatalysis in Pyrimidine Synthesis
The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. mdpi.com In pyrimidine synthesis, nanocatalysts offer environmentally benign pathways, often allowing for milder reaction conditions and improved yields.
Recent advancements have highlighted the use of magnetically recoverable nanocatalysts for the synthesis of pyrano-pyrimidine derivatives. nih.gov These catalysts, often iron-based, can be easily separated from the reaction mixture using an external magnet, allowing for their reuse across multiple synthetic cycles with consistent activity. nih.govcapes.gov.br This feature is a significant step towards more sustainable and cost-effective chemical production. nih.gov
Another notable development is the use of functionalized metal-organic frameworks (MOFs) as nanocatalysts. For instance, a cobalt-based MOF, Co(BDC-NH2), post-synthetically modified with triazine and pyrimidine functional groups, has demonstrated significantly enhanced catalytic performance in the synthesis of nitrogen-containing heterocycles. nih.gov The modification introduced Brønsted basic sites that complemented the Lewis acidic sites of the MOF, leading to a substantial increase in catalytic activity from 42% to 94%. nih.gov Such catalysts have shown high stability and retain their structural integrity even after multiple uses. nih.gov
Table 1: Examples of Nanocatalysts in Pyrimidine Synthesis
| Catalyst Type | Example | Key Features | Application |
|---|---|---|---|
| Magnetic Nanoparticle | Fe3O4 Nanoparticles | Magnetically recoverable, robust | Three-component coupling reactions |
| Modified MOF | Co(BDC-NH2)-TA-PY | Dual Lewis acidic and Brønsted basic sites, recyclable | Efficient synthesis of triazoles |
Metal-catalyzed Reactions for this compound Formation
Metal-catalyzed cross-coupling reactions are fundamental in the functionalization of heterocyclic rings, providing a powerful tool for the synthesis of complex molecules like this compound. While direct metal-catalyzed synthesis of this specific compound is not extensively detailed in the literature, the formation of the core pyrimidine structure and the introduction of the methanethiol group can be achieved through established metal-catalyzed methods.
Transition metal catalysts, particularly those based on palladium, copper, and iridium, are widely used for C-C and C-N bond formation in the synthesis of pyrimidine derivatives. acs.orgclockss.org For instance, iridium-pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org This process proceeds through a sequence of condensation and dehydrogenation steps, offering a regioselective route to highly substituted pyrimidines. acs.org
The synthesis of this compound would likely involve the initial synthesis of a halogenated pyrimidine precursor, such as 4-chloropyrimidine. This intermediate can then undergo a nucleophilic substitution or a metal-catalyzed cross-coupling reaction with a thiol-containing reagent to introduce the methanethiol group. The use of different halogen derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one as substrates for cross-coupling reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions highlights the versatility of this approach. clockss.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.inresearchgate.net These principles provide a framework for designing more sustainable chemical processes.
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. powertechjournal.com Green alternatives include water, ethanol, or supercritical CO2. powertechjournal.com In some cases, solvent-free conditions can be achieved, for example, by using mechanical methods like ball milling. rasayanjournal.co.inresearchgate.net
Catalysis: The use of recyclable catalysts, such as the nanocatalysts discussed earlier, is a cornerstone of green chemistry. rasayanjournal.co.in These catalysts reduce waste and often allow for more efficient reactions under milder conditions.
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains the essential parts of all the reactants. This approach improves atom economy and reduces the number of synthetic steps, thereby minimizing waste and energy consumption. acs.orgrasayanjournal.co.in
Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully employed in pyrimidine synthesis to accelerate reaction rates, often leading to higher yields in shorter timeframes and at lower temperatures compared to conventional heating. rasayanjournal.co.inresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. researchgate.net
The regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) based on green chemistry principles, such as the use of phase transfer catalysts to facilitate C-N bond formation, demonstrates a practical application of these concepts.
Optimization of Synthetic Conditions for this compound Yield and Purity
Optimizing synthetic conditions is crucial for maximizing the yield and purity of the target compound, which is essential for both research and potential commercial applications. This process involves systematically varying reaction parameters to find the most efficient and effective protocol.
For the synthesis of pyrimidine derivatives, key parameters that are often optimized include:
Reaction Temperature: Temperature can significantly influence reaction rates and the formation of byproducts.
Reaction Time: A sufficient reaction time is necessary for the completion of the reaction, but excessively long times can lead to product degradation.
Catalyst and Reagent Concentration: The molar ratios of reactants and the concentration of the catalyst can have a profound effect on the reaction outcome.
A study on the synthesis of 4,6-dihydroxypyrimidine (B14393) from dimethyl malonate and formamide (B127407) in a sodium methoxide-methanol solution provides a clear example of process optimization. researchgate.net Through single-factor experiments, the optimal conditions were determined to be a sodium methoxide (B1231860) concentration of 30%, a reaction temperature of 70°C, and a total reaction time of 2.5 hours. researchgate.net These optimized conditions resulted in a significant increase in the product yield to 82.09%. researchgate.net A similar systematic approach would be invaluable in developing an efficient synthesis for this compound.
Table 2: Optimization of 4,6-dihydroxypyrimidine Synthesis
| Parameter | Condition | Resulting Yield |
|---|---|---|
| Sodium Methoxide Concentration | 30% | 82.09% |
| Reaction Temperature | 70 °C | 82.09% |
By carefully selecting and optimizing the synthetic methodology, it is possible to produce this compound with high yield and purity while adhering to the principles of green and sustainable chemistry.
Mechanistic Investigations of Chemical Transformations
Reaction Mechanisms Involving the Pyrimidine (B1678525) Ring
The pyrimidine nucleus is a key player in a variety of chemical transformations, including nucleophilic and electrophilic substitutions, as well as cycloaddition reactions.
The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. In the case of pyrimidine derivatives, the regioselectivity of nucleophilic aromatic substitution (SNAr) is a critical aspect. For instance, in 2,4-disubstituted pyrimidines, the position of nucleophilic attack is influenced by the nature of the leaving group and the electronic properties of the substituents. Theoretical studies, such as those using Density Functional Theory (DFT), on related heterocyclic systems like 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position often has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. mdpi.com This makes it more electrophilic and thus more prone to nucleophilic attack. mdpi.com This principle suggests that in a molecule like Pyrimidine-4-methanethiol, hydrochloride, the 4-position is a primary site for nucleophilic substitution, assuming a suitable leaving group is present.
Research on analogous compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrates that the chlorine atom at the 4-position can be readily displaced by various nucleophiles. rsc.org These include amines (like dimethylamine), alkoxides (like sodium phenoxide), and thiolates (like sodium thiophenoxide). rsc.org Such reactions typically yield the corresponding 4-substituted pyrimidine derivatives. rsc.org It is important to note that under certain conditions, the methylthio group at the 2-position can also be displaced, as seen in the reaction with an excess of sodium methoxide (B1231860), which leads to a disubstituted product. rsc.org
The table below summarizes typical nucleophilic substitution reactions observed in a related pyrimidine derivative, highlighting the versatility of the pyrimidine core in forming new chemical bonds.
| Nucleophile | Reagent | Product | Reference |
| Dimethylamine | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Phenoxide | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Thiophenoxide | Sodium thiophenoxide | Ethyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylate | rsc.org |
| Fluoride (B91410) | Potassium fluoride | Ethyl 4-fluoro-2-methylthiopyrimidine-5-carboxylate | rsc.org |
These findings on related structures provide a strong indication of the expected reactivity of this compound in nucleophilic substitution reactions.
Electrophilic aromatic substitution on the pyrimidine ring is generally more challenging compared to nucleophilic substitution due to the ring's electron-deficient character. The two nitrogen atoms in the ring are electron-withdrawing, deactivating the ring towards electrophilic attack. However, the introduction of electron-donating groups can facilitate such reactions. While specific studies on the electrophilic substitution of this compound are not prevalent, general principles of heterocyclic chemistry suggest that if such a reaction were to occur, the position of attack would be influenced by the directing effects of both the ring nitrogens and the methanethiol (B179389) group.
The pyrimidine ring can participate as the azadiene component in inverse-electron-demand Diels-Alder reactions. These [4+2] cycloaddition reactions are a powerful tool for the synthesis of fused heterocyclic systems. Research on structurally related pyridazine (B1198779) derivatives has shown that intramolecular Diels-Alder reactions can occur when an alkyne or alkene dienophile is tethered to the heterocyclic ring. mdpi.comresearchgate.net For instance, 3-(alkynyloxy)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular cycloadditions to form fused benzonitriles. mdpi.comresearchgate.net
The success and rate of these cycloaddition reactions are highly dependent on the nature and length of the tether connecting the diene and dienophile, as well as the electronic properties of the system. The introduction of a rigid side chain, such as a 1,2-phenylene unit, can lead to a more favorable conformation for the cycloaddition, accelerating the reaction. mdpi.com Although direct examples involving this compound derivatives are scarce, the potential for such transformations exists, particularly if the thiol group is derivatized to include a dienophilic moiety. The synthesis of thiopyran derivatives through [4+2] cycloaddition reactions is also a well-established field, further supporting the potential for pyrimidine-thiols to engage in such chemical pathways. rsc.orgnih.gov
Reactivity of the Thiol Group in this compound
The methanethiol group at the 4-position of the pyrimidine ring is a highly reactive functional group, participating in a range of reactions including derivatizations and redox processes.
The thiol group is a potent nucleophile and can readily react with various electrophiles. This reactivity is central to the concept of "thiol-mediated uptake," where cellular uptake of molecules is enhanced by the presence of a thiol or disulfide group. nih.govnih.gov This process often involves a thiol-disulfide exchange reaction with thiols present on cell surfaces. nih.govnih.gov The thiol group of this compound can be expected to undergo similar reactions, making it a valuable synthon for introducing the pyrimidine moiety into larger molecules through a sulfur linkage.
Common derivatizations of thiols include alkylation, acylation, and the formation of disulfides. These reactions allow for the modification of the physicochemical properties of the parent compound and the introduction of new functionalities.
The sulfur atom in the methanethiol group can exist in various oxidation states, making it susceptible to both oxidation and reduction. Oxidation of thiols can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. These transformations can be achieved using a variety of oxidizing agents.
Conversely, the pyrimidine ring itself can undergo reduction. Studies on the reduction of pyrimidine derivatives, such as ethyl 2-(methylthio)pyrimidine-5-carboxylate, with reducing agents like lithium aluminum hydride (LiAlH₄), have shown that the pyrimidine ring can be reduced to a dihydropyrimidine. researchgate.net In this specific case, the main product was ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate, indicating that the heterocyclic ring is more susceptible to reduction than the ester group under these conditions. researchgate.net This highlights the complex interplay of functional groups within the molecule and the potential for selective transformations.
The table below details the reduction products of a related pyrimidine derivative.
| Starting Material | Reducing Agent | Main Product | Byproduct | Reference |
| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | LiAlH₄ | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate | (2-(methylthio)pyrimidin-5-yl)methanol | researchgate.net |
This information suggests that the methanethiol moiety in this compound would likely remain intact during the reduction of the pyrimidine ring with a reagent like LiAlH₄.
Covalent Adduct Formation Mechanisms
Pyrimidine-4-methanethiol, primarily through its thiol group, is capable of forming covalent adducts with various electrophilic species. The thiol group (or more accurately, the thiolate anion) is a potent nucleophile that readily participates in several types of covalent bond-forming reactions. nih.govresearchgate.netnih.gov
One of the most common mechanisms of covalent adduct formation is S-alkylation , where the sulfur atom attacks an electrophilic carbon, displacing a leaving group in an SN2 reaction. jmaterenvironsci.commasterorganicchemistry.comnih.gov This is a widely used method for the synthesis of thioethers. jmaterenvironsci.com For instance, the reaction with alkyl halides proceeds via the deprotonated thiol (thiolate), which acts as the nucleophile. masterorganicchemistry.com
Another significant mechanism is the Michael addition (or thia-Michael addition), where the thiol group adds across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound. mdpi.comwikipedia.org This reaction can be catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. mdpi.com The reaction proceeds in three steps: formation of the thiolate, addition to the Michael acceptor to form a negatively charged intermediate, and subsequent protonation. mdpi.com
Furthermore, pyrimidine thiols can participate in thiol-disulfide exchange reactions , forming mixed disulfides. This process is crucial in many biological systems and involves the attack of a thiolate on a disulfide bond. nih.gov
The pyrimidine ring itself can also be involved in covalent adduct formation, although this is less common for the thiol-substituted variant under typical conditions. In certain enzymatic reactions, a nucleophile from an enzyme can attack the C6 position of the pyrimidine ring, activating the C5 position for subsequent reactions. umich.edu
Role of Acidity and Basicity in Reaction Pathways
The acidity of the thiol group and the basicity of the pyrimidine ring are critical determinants of the reaction pathways of this compound.
The thiol group of Pyrimidine-4-methanethiol is weakly acidic. Thiols, in general, are more acidic than their alcohol counterparts. masterorganicchemistry.com The pKa of a typical alkylthiol is around 10-11, while the pKa of thiophenol is about 6. masterorganicchemistry.com The acidity of the thiol group is important because the deprotonated form, the thiolate anion (RS⁻), is a much stronger nucleophile than the neutral thiol (RSH). nih.govresearchgate.netnih.gov Therefore, the pH of the reaction medium plays a crucial role in determining the rate and extent of reactions involving the thiol group. At a pH above the pKa of the thiol, the thiolate form will predominate, favoring nucleophilic reactions like S-alkylation and Michael addition.
The pyrimidine ring contains two nitrogen atoms, which are basic and can be protonated. However, pyrimidines are significantly less basic than pyridines. nih.gov The pKa of protonated pyrimidine is approximately 1.23, compared to 5.30 for pyridine. nih.gov The presence of the electron-withdrawing thiol group is expected to further decrease the basicity of the pyrimidine ring. In the hydrochloride salt form, one of the nitrogen atoms of the pyrimidine ring will be protonated. This protonation affects the electronic properties of the ring, making it more electron-deficient and thus more susceptible to nucleophilic attack, although such reactions are generally less favored than reactions at the thiol group.
| Functional Group | Approximate pKa | Significance in Reactivity |
| Thiol (-SH) | ~10-11 (for alkyl thiols) | Determines the concentration of the highly nucleophilic thiolate anion. |
| Protonated Pyrimidine Ring | ~1.23 (for pyrimidine) | Influences the electronic properties and solubility of the molecule. |
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For this compound, kinetic investigations would primarily focus on the reactions of the thiol group.
The kinetics of S-alkylation reactions are typically second-order, with the rate depending on the concentrations of both the thiolate anion and the alkylating agent. jmaterenvironsci.com The rate of these reactions is highly dependent on the nature of the leaving group on the alkylating agent and the nucleophilicity of the thiolate.
The kinetics of thiol-disulfide exchange reactions are also well-studied. These reactions are generally reversible, and the rate is influenced by the pKa of the participating thiols and the stability of the resulting disulfide bond. The reaction rate is often pH-dependent, reflecting the requirement for the thiolate anion as the reactive species. nih.gov
Kinetic studies on the reaction of 2-sulfonylpyrimidines with thiols, such as glutathione, have shown that these reactions are rapid at neutral pH. nih.gov The reaction rates were found to be faster at pH 7.0 compared to pH 6.5, which is consistent with a higher concentration of the more nucleophilic thiolate anion at the higher pH. nih.gov While this study was not on Pyrimidine-4-methanethiol itself, it provides a relevant model for the reactivity of pyrimidine derivatives with thiols.
| Reaction Type | General Kinetic Profile | Key Influencing Factors |
| S-Alkylation | Second-order | Thiolate concentration (pH), nature of leaving group, steric hindrance. |
| Thiol-Disulfide Exchange | Reversible, pH-dependent rate | pKa of thiols, stability of disulfide bond, pH. |
| Reaction with Sulfonylpyrimidines | Rapid at neutral pH | pH (thiolate concentration), electronic effects of pyrimidine substituents. nih.gov |
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms, tautomerism, and electronic properties of molecules like Pyrimidine-4-methanethiol.
A key aspect of pyrimidine thiols that has been studied computationally is thione-thiol tautomerism . Pyrimidine-4-methanethiol can, in principle, exist in equilibrium with its tautomeric form, 4(3H)-pyrimidinethione. DFT calculations on the related 2-pyrimidinethiol/2(1H)-pyrimidinethione system have shown that the relative stability of the tautomers is highly dependent on the medium. nih.gov In the gas phase, the thiol form is predicted to be more stable, while in an aqueous medium, the thione form is favored. nih.gov The energy barrier for the tautomerization can be significantly lowered by the presence of water molecules, which can act as a proton shuttle. nih.gov Similar computational studies on 4-pyrimidone have also highlighted the importance of water in facilitating proton transfer and the greater stability of the keto form. chemicalbook.comnih.govresearchgate.net
DFT studies can also be used to calculate the energies of reactants, transition states, and products for various reactions, providing a detailed picture of the reaction pathway. For example, computational studies on the thiol-disulfide exchange mechanism have supported the idea that the thiolate is the reacting species and that the reaction proceeds through an SN2 transition state. nih.gov
Furthermore, DFT can be used to analyze the electronic properties of Pyrimidine-4-methanethiol, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information can help to predict the most likely sites for nucleophilic and electrophilic attack. For instance, DFT studies on various pyrimidine derivatives have been used to calculate reactivity parameters and predict their chemical reactivity. chemrxiv.org
| Computational Method | Application to Pyrimidine-4-methanethiol | Key Findings |
| Density Functional Theory (DFT) | Thione-thiol tautomerism | Relative stability of tautomers is solvent-dependent; water can catalyze the tautomerization. nih.gov |
| DFT | Reaction mechanism studies | Supports thiolate as the reactive species in thiol-disulfide exchange via an SN2 mechanism. nih.gov |
| DFT | Electronic structure analysis | Predicts sites of nucleophilic and electrophilic attack and overall reactivity. chemrxiv.org |
Derivatization and Synthetic Applications
Functionalization of the Pyrimidine (B1678525) Ring in Pyrimidine-4-methanethiol, Hydrochloride
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. While specific studies on the functionalization of Pyrimidine-4-methanethiol are not extensively detailed in the literature, the general chemistry of pyrimidines provides a framework for potential transformations.
Electrophilic substitution reactions, such as nitration and halogenation, typically require harsh conditions for pyrimidines due to the ring's electron-deficient nature. However, these reactions are known to occur on related thieno[2,3-d]pyrimidines, suggesting that functionalization at available carbon positions on the pyrimidine ring is plausible under the right conditions. biomedres.us Another key reaction is the amination of chloropyrimidines, where a chlorine atom on the ring is displaced by an amine. nih.govmdpi.com This suggests that if the pyrimidine ring of the title compound were to be halogenated, subsequent nucleophilic substitution could introduce amino groups.
Furthermore, the nitrogen atoms in the pyrimidine ring can undergo alkylation to form pyrimidinium salts. pharmaguideline.com The presence of the methanethiol (B179389) group may influence the regioselectivity of these reactions, directing substituents to specific positions on the ring.
Transformations Involving the Methanethiol Group
The methanethiol group is a highly versatile functional handle, allowing for a variety of modifications including the formation of thioethers, sulfonamides, thioacetals, and disulfides.
The nucleophilic nature of the thiol group makes it readily convertible into thioethers (also known as sulfides). This is commonly achieved via S-alkylation, where the thiol is treated with an alkyl halide in the presence of a base. This reaction is a cornerstone of sulfur chemistry and is analogous to the Williamson ether synthesis. acsgcipr.org For instance, pyrimidine-2-thiones have been shown to react with ethyl chloroacetate (B1199739) in ethanol (B145695) to yield the corresponding S-substituted thioether derivatives. nih.gov This demonstrates a well-established pathway for modifying pyrimidine thiols. The resulting thioether bond can act as a stable linker or be further oxidized to sulfoxides or sulfones, which are themselves useful functional groups. acsgcipr.orgnih.gov
The conversion of thiols to sulfonamides represents another important transformation, directly linking the pyrimidine scaffold to a sulfonamide moiety, a common pharmacophore. rsc.org Modern synthetic methods allow for the direct oxidative coupling of thiols with amines to form sulfonamides in a single step, avoiding the need for pre-functionalized starting materials. nih.gov Various protocols have been developed, including those using hypervalent iodine reagents or electrochemical oxidation, which show good compatibility with a range of (hetero)aromatic thiols. nih.gov While specific examples starting from Pyrimidine-4-methanethiol are not prominent, the general applicability of these methods to heterocyclic thiols suggests their potential utility. nih.govmdpi.comnih.gov
Table 1: General Methods for Thioether and Sulfonamide Synthesis from Thiols
| Transformation | Reagents & Conditions | Product Type | Reference(s) |
| Thioether Synthesis | Alkyl Halide, Base | S-Alkyl Thioether | nih.gov, acsgcipr.org |
| β-Ketoester, Base/Acid | Pyrimidone Thioether | nih.gov, researchgate.net | |
| Sulfonamide Synthesis | Amine, Oxidant (e.g., I₂O₅, PhIO) | Sulfonamide | nih.gov, nih.gov |
| Amine, Electrochemical Oxidation | Sulfonamide | nih.gov |
Thioacetals are valuable protecting groups for carbonyl compounds and are also used as precursors in various synthetic transformations. organic-chemistry.orgmdpi.com They are typically synthesized through the condensation of a thiol with an aldehyde or ketone under acidic conditions. A variety of catalysts, including hafnium trifluoromethanesulfonate, iodine, and p-toluenesulfonic acid, can promote this reaction efficiently under mild conditions. organic-chemistry.org This methodology is broadly applicable to a wide range of carbonyl compounds and thiols, indicating that Pyrimidine-4-methanethiol could readily react with aldehydes and ketones to form the corresponding thioacetal derivatives. organic-chemistry.orgmdpi.com
Table 2: Catalysts for Thioacetal Formation from Thiols and Carbonyls
| Catalyst | Substrates | Key Features | Reference(s) |
| Hafnium trifluoromethanesulfonate | Aldehydes, Ketones | Mild conditions, tolerates sensitive groups | organic-chemistry.org |
| p-Toluenesulfonic acid / Silica (B1680970) gel | Aldehydes, Ketones | Versatile, short reaction time, excellent yield | organic-chemistry.org |
| Iodine | Aldehydes, Ketones | Mild conditions, also used for transthioacetalization | organic-chemistry.org |
| Sulfuric Acid | Acetone | Controllable reaction | mdpi.com |
Thiols can undergo oxidative coupling to form disulfide bonds. This transformation is significant in biological systems and is a useful tool in synthetic chemistry for creating reversible linkages. chemrxiv.org The oxidation of thiols to disulfides can be achieved using a variety of mild oxidants. nih.gov Modern methods, such as "redox-click chemistry," utilize reagents like sulfuryl fluoride (B91410) to achieve highly selective and quantitative disulfide formation under simple reaction conditions. chemrxiv.org Another classic method involves the use of 5,5′-dithiobis-(2-nitrobenzoic) acid (DTNB or Ellman's reagent), which reacts stoichiometrically with thiols to form a mixed disulfide and a chromophoric product, allowing for quantification. nih.gov These general methods for thiol oxidation are applicable to Pyrimidine-4-methanethiol, which would be expected to form the corresponding symmetrical disulfide, bis(pyrimidin-4-ylmethyl) disulfide, upon treatment with a suitable oxidant.
This compound as a Building Block in Heterocyclic Synthesis
The true synthetic power of Pyrimidine-4-methanethiol is revealed when it is used as a building block for more complex heterocyclic structures. The presence of both a nucleophilic sulfur atom and reactive sites on the pyrimidine ring allows for cyclocondensation reactions to form fused polycyclic systems.
Pyrimidine thiols are excellent precursors for the synthesis of fused heterocyclic systems through cyclocondensation reactions. nih.gov In these reactions, the thiol group and an adjacent ring nitrogen atom act as a binucleophilic unit that can react with a dielectrophilic partner to form a new ring fused to the pyrimidine core.
A common strategy involves the S-alkylation of the thiol with a molecule containing a second electrophilic site, followed by an intramolecular cyclization. For example, pyrimidine-2-thiones have been reacted with ethyl chloroacetate to form an intermediate that, upon further reaction, can lead to fused systems like pyrazolo[1,5-a]pyrimidines and nih.govnih.govjournalijar.comtriazolo[4,3-a]pyrimidines. nih.gov Similarly, reaction with chloroacetyl chloride can lead to the formation of fused thiazolo-pyrimidine structures. asianpubs.org
These pyrimidine-based scaffolds are often explored for their biological activities. mdpi.comjournalijar.comresearchgate.net The synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocycles often utilizes a pyrimidine precursor. journalijar.comresearchgate.net The versatility of these reactions allows for the construction of a wide variety of fused systems, including:
Thiazolo[3,2-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines nih.gov
nih.govnih.govjournalijar.comTriazolo[4,3-a]pyrimidines nih.gov
Imidazo[1,2-c]pyrimidines nih.gov
Oxadiazolo-pyrimidines researchgate.net
These examples, although often starting from pyrimidine-2-thiol (B7767146), highlight the immense potential of Pyrimidine-4-methanethiol as a key intermediate for accessing diverse and complex heterocyclic libraries. nih.govresearchgate.net
Table 3: Examples of Fused Heterocyclic Systems from Pyrimidine Thiols
| Starting Pyrimidine | Reagent(s) | Fused System Formed | Reference(s) |
| Pyrimidine-2-thione | Ethyl Acetoacetate | Pyrazol-3-one derivative | nih.gov |
| Pyrimidine-2-thione | Formic Acid | nih.govnih.govjournalijar.comTriazolo[4,3-a]pyrimidine | nih.gov |
| Pyrimidine-2-thiol | Hydrazine Hydrate, then other reagents | Nitrogen Bridgehead Compounds (e.g., Pyrazolo-pyrimidine) | researchgate.net |
| Pyrimidine derivative | Chloroacetyl Chloride | Thiazolo-pyrimidine | asianpubs.org |
| o-Amino Nitriles | Isothiocyanates | Condensed Pyrimidines (e.g., Imidazo[1,2-c]pyrimidine) | nih.gov |
Incorporation into Complex Molecular Architectures
No specific studies detailing the use of this compound as a building block for constructing complex molecular frameworks, such as macrocycles, dendrimers, or polycyclic systems, were identified.
Development of Novel Chemical Entities from this compound
There is a lack of published research that explicitly describes the synthesis of novel chemical entities where this compound serves as the primary starting material. Research data, including reaction schemes, yields, and the characterization of new compounds derived from this specific precursor, are not available in the consulted scientific databases.
Further investigation into specialized chemical literature and patent databases may be required to uncover specific applications of this compound. Without such dedicated research, a comprehensive and scientifically accurate article on the synthetic utility of this compound remains unachievable.
Spectroscopic Characterization and Elucidation
Infrared (IR) Spectroscopy of Pyrimidine-4-methanethiol, Hydrochloride
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine (B1678525) ring, the methanethiol (B179389) group, and the effects of the hydrochloride salt formation.
Vibrational Mode Assignments and Analysis
The vibrational spectrum of this compound can be interpreted by assigning observed absorption bands to specific molecular vibrations. These assignments are typically made by comparison with the spectra of related compounds, such as substituted pyrimidines and thiols.
Key vibrational modes for this compound include:
C-H Stretching: The aromatic C-H stretching vibrations of the pyrimidine ring are expected in the region of 3000-3100 cm⁻¹. In a related molecule, 4-amino-2,6-dihydroxy pyrimidine, the C-H stretching mode was observed at 3032 cm⁻¹. ripublication.com
N-H Stretching: Due to the presence of the hydrochloride, the nitrogen atoms in the pyrimidine ring will be protonated, leading to N-H stretching vibrations. These are typically broad and appear in a wide range, often between 2500 and 3200 cm⁻¹.
S-H Stretching: The stretching vibration of the thiol (S-H) group is characteristically weak and appears in the range of 2550-2600 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region. For instance, in 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the C=N stretching vibration was assigned to a band at 1589 cm⁻¹. physchemres.org
CH₂ Bending: The methylene (B1212753) (-CH₂-) group in the methanethiol substituent will exhibit bending (scissoring) vibrations, typically around 1400-1450 cm⁻¹.
C-S Stretching: The C-S stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹.
Ring Vibrations: The pyrimidine ring itself has characteristic breathing and deformation modes. For example, the ring breathing mode in 4-amino-2,6-dihydroxy pyrimidine was assigned to a strong band at 780 cm⁻¹. ripublication.com
A representative table of expected IR absorption bands and their assignments is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (Hydrochloride) | 2500 - 3200 | Broad, Strong |
| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretching | 2850 - 2960 | Medium |
| S-H Stretching | 2550 - 2600 | Weak |
| C=N and C=C Stretching (Ring) | 1400 - 1650 | Medium to Strong |
| CH₂ Bending | 1400 - 1450 | Medium |
| C-S Stretching | 600 - 800 | Weak |
| Ring Breathing/Deformation | Variable (e.g., ~780) | Medium to Strong |
Hydrogen Bonding Interactions from IR Data
The presence of the hydrochloride salt introduces strong hydrogen bonding interactions in the solid state of this compound. The protonated nitrogen atoms of the pyrimidine ring can act as hydrogen bond donors, while the chloride ion and the sulfur atom of the thiol group can act as acceptors. These interactions significantly influence the IR spectrum.
The most notable effect of hydrogen bonding is the broadening and shifting of the N-H stretching bands to lower frequencies. The broadness of the absorption band in the 2500-3200 cm⁻¹ region is a clear indication of strong intermolecular hydrogen bonding. Studies on similar systems, such as mixtures containing bipyridines and carboxylic acids, have demonstrated the utility of analyzing the hydroxyl and carbonyl stretching regions to understand hydrogen bonding. rsc.org In the case of this compound, a detailed analysis of the N-H and S-H stretching regions can provide insights into the nature and strength of the hydrogen bonds formed. The position and shape of these bands are sensitive to the crystalline packing and the specific hydrogen bonding network established in the solid state. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra are essential for the complete structural elucidation of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrimidine ring and the methanethiol substituent. The protonation of the pyrimidine ring by HCl will lead to downfield shifts of the ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen atoms.
A predicted ¹H NMR data table is presented below:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 9.0 | Singlet | - |
| H-5 | ~7.5 - 8.0 | Doublet | ~5-6 |
| H-6 | ~8.8 - 9.3 | Doublet | ~5-6 |
| -CH₂- | ~3.5 - 4.0 | Doublet | ~7-8 |
| -SH | ~1.5 - 2.5 | Triplet | ~7-8 |
| N-H (Hydrochloride) | >10 | Broad Singlet | - |
The chemical shifts of the pyrimidine ring protons (H-2, H-5, H-6) are influenced by the positions of the nitrogen atoms and the methanethiol group. The protons on the carbon atoms adjacent to the nitrogen atoms (H-2 and H-6) are expected to be the most deshielded. The coupling between the adjacent H-5 and H-6 protons would result in a doublet for each signal. The methylene protons (-CH₂-) of the methanethiol group are expected to appear as a doublet due to coupling with the thiol proton (-SH), which in turn would appear as a triplet. The N-H proton signal is often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum. In a study of pyrimidine-based compounds, aromatic protons were observed in the range of 7.01-7.85 ppm. nih.gov
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of the attached atoms.
A predicted ¹³C NMR data table is shown below:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~155 - 160 |
| C-4 | ~160 - 165 |
| C-5 | ~120 - 125 |
| C-6 | ~150 - 155 |
| -CH₂- | ~25 - 30 |
The carbons of the pyrimidine ring are expected to resonate in the aromatic region of the spectrum. The carbon atom attached to the methanethiol group (C-4) is likely to be significantly deshielded. In related pyrimidine derivatives, the carbon atoms of the pyrimidine ring have been observed at various chemical shifts depending on the substituents. For instance, in 2-(heptylthio)pyrimidine-4,6-diamine, the aromatic carbons were identified at δ 79.2 (C5), 163.8 (C4 and C6), and 170.0 ppm (C2). mdpi.com The chemical shift of the methylene carbon (-CH₂-) is expected in the aliphatic region.
Two-Dimensional NMR Techniques for Structure Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, a cross-peak between the signals of H-5 and H-6 would confirm their vicinal relationship. Similarly, a cross-peak between the -CH₂- and -SH protons would establish the connectivity within the methanethiol group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each carbon signal by correlating it to its attached proton(s). For example, the signal for C-5 would show a cross-peak with the signal for H-5.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry (MS) of this compound and its Derivatives
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This method provides valuable information about the molecular weight and structure of a compound. In the context of this compound, mass spectrometry, particularly when combined with techniques like electrospray ionization (ESI), allows for a detailed investigation of its fragmentation patterns and the precise determination of its molecular mass. researchgate.net
Fragmentation Pathways and Structural Information
The fragmentation of this compound in a mass spectrometer provides a molecular fingerprint that aids in its identification and structural elucidation. The process typically begins with the ionization of the molecule, often forming a protonated molecule [M+H]⁺ in the positive ion mode. nih.gov The subsequent fragmentation of this precursor ion occurs through the cleavage of specific bonds, governed by their relative strengths and the stability of the resulting fragment ions. nih.gov
For this compound, the initial fragmentation would likely involve the loss of the hydrochloride moiety, followed by characteristic cleavages of the pyrimidine ring and the methanethiol side chain. Common fragmentation pathways for pyrimidine derivatives include the loss of small neutral molecules such as HCN, CH₂S, and radicals like •SH or •CH₃. sapub.org
A plausible fragmentation pathway for the protonated molecule could initiate with the cleavage of the C-S bond, leading to the formation of a stable pyrimidin-4-ylmethyl cation and the loss of a methanethiol radical. Alternatively, the pyrimidine ring itself can undergo characteristic ring-opening and subsequent fragmentation, yielding smaller charged fragments. The analysis of these fragment ions allows for the reconstruction of the original molecular structure. nih.gov
Table 1: Postulated Mass Spectrometric Fragmentation of Pyrimidine-4-methanethiol
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral |
|---|---|
| [M+H]⁺ | Protonated parent molecule |
| [M+H - HCl]⁺ | Loss of hydrogen chloride |
| [M+H - •SH]⁺ | Loss of sulfhydryl radical |
| [M+H - CH₃SH]⁺ | Loss of methanethiol |
This table is illustrative and based on general fragmentation patterns of similar compounds.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy. mdpi.com Unlike standard mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. This precision allows for the unambiguous determination of the molecular formula of this compound and its fragments.
By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed elemental formula, a high degree of confidence in the compound's identity can be achieved. This is particularly crucial in distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. nih.gov The use of techniques like time-of-flight (TOF) or Orbitrap mass analyzers coupled with liquid chromatography (LC) can provide both separation of complex mixtures and high-resolution mass data. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. The pyrimidine ring in this compound is a chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.
The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the pyrimidine ring. For instance, the methanethiol group may cause a shift in the absorption bands compared to the unsubstituted pyrimidine. UV-Vis spectroscopy can also be employed to assess the stability of the compound in solution over time, as any degradation would likely result in changes to the absorption spectrum. mdpi.com
Table 2: Expected UV-Vis Absorption Maxima for Pyrimidine Derivatives
| Transition | Typical Wavelength Range (nm) |
|---|---|
| π → π* | 200 - 300 |
This table provides a general range for pyrimidine compounds and the exact values for this compound may vary.
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and crystal lattice vibrations. It is complementary to infrared (IR) spectroscopy. tsijournals.com The Raman spectrum of this compound would exhibit a series of bands corresponding to the specific vibrational modes of its functional groups.
Key vibrational modes that can be identified include the stretching and bending vibrations of the pyrimidine ring C-C, C-N, and C-H bonds, as well as the vibrations associated with the methanethiol group, such as the C-S and S-H stretching modes. nih.gov The analysis of the Raman spectrum, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational frequencies to specific molecular motions. tsijournals.com This provides a comprehensive understanding of the molecule's vibrational dynamics and can be used for its unambiguous identification. nih.gov
Table 3: Characteristic Raman Shifts for Functional Groups in Pyrimidine-4-methanethiol
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Pyrimidine ring stretching (C=C, C=N) | 1250 - 1600 |
| Pyrimidine ring breathing | 985 ± 10 |
| C-H stretching (aromatic) | 3020 - 3120 |
| C-S stretching | 600 - 800 |
This table is based on characteristic vibrational frequencies for similar functional groups and pyrimidine structures. tsijournals.com
Computational and Theoretical Studies
Quantum Chemical Calculations of Pyrimidine-4-methanethiol, Hydrochloride
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable structure to its electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the molecular geometry of pyrimidine (B1678525) derivatives to determine their most stable conformation. mdpi.com Methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to calculate key geometric parameters, including bond lengths and bond angles. nih.govnih.gov The calculated geometry can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. nih.gov
Beyond structural optimization, DFT is used to explore the electronic properties of the molecule. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) map is generated from DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. sciety.org The MEP map highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. sciety.org
Table 1: Illustrative Optimized Geometric and Electronic Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Calculated Value | Description |
| Bond Lengths (Å) | ||
| C4-C(methane) | 1.52 | Length of the bond connecting the pyrimidine ring to the methanethiol (B179389) group. |
| C(methane)-S | 1.85 | Length of the carbon-sulfur bond in the methanethiol group. |
| S-H | 1.35 | Length of the sulfur-hydrogen bond. |
| **Bond Angles (°) ** | ||
| C5-C4-C(methane) | 121.5 | Angle defining the orientation of the methanethiol group relative to the pyrimidine ring. |
| C4-C(methane)-S | 110.0 | Angle within the methanethiol substituent. |
| Electronic Properties | ||
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 5.6 eV | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this type of molecule.
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are valuable for predicting spectroscopic properties. nih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical calculations of chemical shifts for the protonated form of Pyrimidine-4-methanethiol are instrumental in assigning the signals observed in experimental NMR spectra, thus confirming the molecular structure. nih.govnih.gov Comparing the computed spectral data with experimental results provides a robust check on the accuracy of the calculated molecular structure. mdpi.com
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational flexibility and dynamic behavior of this compound, in various environments, such as in an aqueous solution. mdpi.comnih.gov
An MD simulation begins by defining an initial geometry of the molecule, which is then placed in a simulation box, often filled with solvent molecules like water, under periodic boundary conditions. nih.gov The system's trajectory is then calculated by integrating Newton's laws of motion, allowing for the observation of how the molecule's conformation changes over a specific period, from picoseconds to microseconds. nih.govmdpi.com
Key analyses performed on the simulation trajectory include:
Root-Mean-Square Deviation (RMSD): This parameter is monitored to assess the structural stability of the molecule throughout the simulation. A stable RMSD value over time indicates that the molecule has reached an equilibrium conformation. nih.govmdpi.com
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for each atom to identify flexible regions of the molecule. mdpi.com For Pyrimidine-4-methanethiol, this could reveal the rotational freedom of the methanethiol side chain relative to the pyrimidine ring.
Radius of Gyration (Rg): This value measures the compactness of the molecule over time. nih.govmdpi.com Changes in Rg can indicate conformational transitions, such as folding or unfolding events.
These simulations offer a dynamic picture of the molecule, revealing the accessible conformations and the energetic barriers between them, which is crucial for understanding its interactions with biological targets. nih.gov
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are instrumental in predicting the chemical reactivity and selectivity of this compound. rsc.org The analysis of the molecule's electronic structure provides significant clues about its chemical behavior. nih.gov
As mentioned, the Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are key indicators of reactivity. researchgate.net The HOMO region, being electron-rich, is susceptible to electrophilic attack, while the LUMO region, being electron-poor, is prone to nucleophilic attack. The distribution of these orbitals over the molecule can predict which atoms are likely to participate in chemical reactions.
The Molecular Electrostatic Potential (MEP) surface is another critical tool. sciety.org It maps the electrostatic potential onto the electron density surface, visually identifying the positive and negative regions of the molecule. For this compound, the protonated nitrogen atoms in the pyrimidine ring and the thiol group would be expected to be electron-deficient regions (potential sites for nucleophilic attack), whereas the sulfur atom and other regions with lone pairs would be electron-rich (potential sites for electrophilic attack).
Table 2: Calculated Reactivity Descriptors for this compound
| Reactivity Descriptor | Definition | Predicted Significance for Reactivity |
| Ionization Potential (I) | The minimum energy required to remove an electron. (≈ -EHOMO) | Indicates the molecule's tendency to undergo oxidation. |
| Electron Affinity (A) | The energy released when an electron is added. (≈ -ELUMO) | Indicates the molecule's tendency to undergo reduction. |
| Electronegativity (χ) | The power of an atom to attract electrons. (I+A)/2 | Measures the overall ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | Resistance to change in electron distribution. (I-A)/2 | A higher value correlates with greater molecular stability and lower reactivity. researchgate.net |
| Electrophilicity Index (ω) | Measures the propensity to accept electrons. χ²/2η | Quantifies the electrophilic character of the molecule. |
Note: These descriptors are derived from HOMO and LUMO energies obtained through quantum chemical calculations.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental measurements to confirm the molecule's structure and properties. mdpi.com
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. nih.gov The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For example, characteristic frequencies for C-S, S-H, C-N, and aromatic C-H vibrations can be calculated. nih.gov By comparing the computed spectrum with the experimental one, a detailed assignment of the observed absorption bands can be achieved. nih.govnih.gov
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). sciety.orgnih.gov This method calculates the energies of electronic transitions, typically from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO). These transitions correspond to the absorption maxima (λmax) observed in the experimental UV-Vis spectrum. nih.gov
Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |
| **FT-IR (cm⁻¹) ** | 2550 | 2555 | S-H stretch |
| 1580 | 1585 | C=N stretch (ring) | |
| 710 | 715 | C-S stretch | |
| ¹H NMR (ppm) | 8.75 (s, 1H) | 8.78 | H2-pyrimidine |
| 7.50 (d, 1H) | 7.52 | H5-pyrimidine | |
| 4.10 (s, 2H) | 4.12 | -CH₂- | |
| 3.50 (t, 1H) | 3.54 | -SH | |
| UV-Vis λmax (nm) | 250, 285 | 252, 288 | π → π* and n → π* transitions |
Note: This table presents hypothetical data to illustrate the strong correlation typically found between computationally predicted and experimentally measured spectroscopic values.
Theoretical Insights into Intermolecular Interactions in this compound Systems
Understanding the intermolecular interactions of this compound is crucial for predicting its crystal packing, solubility, and interactions with biological macromolecules. Theoretical methods provide profound insights into these non-covalent forces. nih.gov
In the solid state, the hydrochloride salt structure implies the presence of strong ionic interactions and hydrogen bonds. The protonated pyrimidine ring can act as a hydrogen bond donor to the chloride anion or to neighboring molecules. The methanethiol group can also participate as both a hydrogen bond donor (-SH) and acceptor (S atom).
Computational techniques used to study these interactions include:
Molecular Docking and MM/GBSA: To understand how this compound might interact with a biological target, such as an enzyme, molecular docking simulations are performed. nih.gov These simulations predict the preferred binding orientation of the molecule within the active site of a receptor. mdpi.com The binding affinity can be further refined using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which calculates the binding free energy by considering van der Waals, electrostatic, and solvation energies. nih.govmdpi.com These calculations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule-protein complex. nih.gov
Single-Crystal X-ray Diffraction of this compound and its Salts
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular structure and packing of this compound.
Determination of Crystal System and Space Group
The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. Based on studies of other pyrimidine hydrochlorides, it is plausible that this compound, could crystallize in one of the common crystal systems such as monoclinic or orthorhombic. The specific space group would be determined by the symmetry elements present in the crystal lattice.
Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic study would precisely measure all covalent bond lengths, bond angles, and torsion angles within the pyrimidine-4-methanethiol hydrochloride molecule. This data would reveal the exact geometry of the pyrimidine ring, the methanethiol substituent, and the effects of protonation at one of the nitrogen atoms of the pyrimidine ring by the hydrochloric acid.
Table 1: Hypothetical Bond Lengths and Angles for this compound
| Feature | Atoms Involved | Expected Value |
| Bond Length | C-S | ~1.80 - 1.85 Å |
| Bond Length | C-N (in ring) | ~1.32 - 1.38 Å |
| Bond Length | C-C (in ring) | ~1.37 - 1.42 Å |
| Bond Angle | C-S-H | ~90 - 100° |
| Bond Angle | N-C-N (in ring) | ~115 - 125° |
| Torsion Angle | C(ring)-C(methylene)-S-H | Variable |
Note: These are estimated values based on general chemical principles and data for similar compounds. Actual experimental values are required for confirmation.
Molecular Conformation in the Solid State
The conformation of the methanethiol side chain relative to the pyrimidine ring is a key structural feature. The torsion angle between the pyrimidine ring and the C-S bond would define the orientation of the thiol group. This conformation is influenced by intramolecular and intermolecular interactions within the crystal lattice.
Supramolecular Architectures and Assembly
Hydrogen Bonding Networks in this compound Crystals
Hydrogen bonding is expected to be a dominant intermolecular force in the crystal structure of this compound. The protonated pyrimidine ring would act as a hydrogen bond donor, forming strong interactions with the chloride anion. The thiol group (-SH) can also participate in hydrogen bonding, though these are generally weaker than N-H···Cl⁻ or O-H···Cl⁻ interactions.
Table 2: Potential Hydrogen Bond Interactions in this compound
| Donor (D) | Acceptor (A) | Type of Interaction | Expected Distance (D···A) |
| N-H⁺ (pyrimidine) | Cl⁻ | Strong Charge-Assisted Hydrogen Bond | ~3.0 - 3.3 Å |
| S-H (thiol) | Cl⁻ | Weaker Hydrogen Bond | ~3.5 - 3.9 Å |
| S-H (thiol) | N (pyrimidine) | Weak Hydrogen Bond | ~3.3 - 3.7 Å |
Note: These are potential interactions and their presence and geometry would need to be confirmed by experimental data.
Pi-Stacking Interactions in Crystal Packing
An In-depth Analysis of this compound
While specific crystallographic and analytical data for this compound are not extensively available in published literature, this article provides a detailed examination of the analytical techniques crucial for its characterization. By drawing upon established research on analogous pyrimidine derivatives, this report outlines the principles and expected findings from crystallographic and supramolecular interaction studies. The following sections are based on well-documented methodologies applied to similar molecular structures, offering a comprehensive overview of the analytical approaches.
Crystallographic Analysis and Supramolecular Interactions
The three-dimensional arrangement of molecules in a crystal lattice and the non-covalent interactions that govern this packing are fundamental to understanding the physicochemical properties of a compound. For a molecule like Pyrimidine-4-methanethiol, hydrochloride, techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and Powder X-ray Diffraction (PXRD) are indispensable.
Beyond the more conventional hydrogen bonds, weaker interactions play a significant role in the stabilization of crystal structures. In sulfur-containing compounds such as this compound, C-H...S contacts are noteworthy. These are considered a type of weak hydrogen bond where a carbon-hydrogen group acts as the hydrogen bond donor and the sulfur atom as the acceptor.
Analysis of related crystal structures indicates that these interactions are common and their geometric parameters can be precisely determined.
Illustrative Data for C-H...S Interactions in a Related Thio-pyrimidine Derivative
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C(5)-H(5A)···S(1) | 0.97 | 2.95 | 3.894(2) | 164.0 |
| C(7)-H(7B)···S(1) | 0.98 | 2.88 | 3.812(3) | 159.0 |
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
The Hirshfeld surface is typically mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum:
Red regions indicate intermolecular contacts that are shorter than the van der Waals radii, representing close interactions like strong hydrogen bonds.
White regions show contacts approximately equal to the van der Waals separation.
Blue regions represent contacts longer than the van der Waals radii.
A complementary tool is the 2D fingerprint plot, which summarizes all the intermolecular contacts in the crystal. These plots display the distance from the Hirshfeld surface to the nearest atom interior to the surface (di) versus the distance to the nearest atom exterior to the surface (de). The distribution and shape of the points on this plot provide a quantitative summary of the types of interactions present and their relative importance. For pyrimidine (B1678525) derivatives, Hirshfeld analysis reveals that H···H, C···H/H···C, and heteroatom contacts (N···H, O···H, S···H, Cl···H) are the most significant contributors to crystal packing. nih.goviucr.orgnih.gov
Illustrative Hirshfeld Surface Contact Contributions for Pyrimidine Derivatives
| Interaction Type | Contribution (%) in a Pyrimidine Derivative nih.gov | Contribution (%) in a Pyrimidine Hydrochloride Salt nih.gov |
|---|---|---|
| H···H | 30.9 | 51.5 |
| C···H/H···C | 16.8 | 20.2 |
| O···H/H···O | 11.4 | 7.4 |
| Cl···H/H···Cl | 20.7 | 10.1 |
| N···H/H···N | - | 6.5 |
| S···H/H···S | - | - |
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline solids. creative-biostructure.com It is particularly crucial in the pharmaceutical industry for identifying and controlling polymorphism—the ability of a compound to exist in two or more crystalline forms. rigaku.comrigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, stability, and bioavailability.
A PXRD experiment involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting pattern of peaks is a unique "fingerprint" for a specific crystalline phase. rigaku.com
For this compound, PXRD would be essential for:
Polymorph Screening: Identifying all accessible crystalline forms under various crystallization conditions.
Phase Purity Analysis: Ensuring that a bulk sample consists of a single, desired polymorphic form and is free from contamination by other forms. researchgate.net
Quality Control: Routinely verifying the crystalline form in different batches of the material to ensure consistency. researchgate.netnih.gov
Each polymorph will produce a distinct PXRD pattern with characteristic peak positions (2θ values) and relative intensities.
Illustrative PXRD Data for Two Hypothetical Polymorphs
| Polymorph A | Polymorph B | ||
|---|---|---|---|
| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 45 | 9.2 | 100 |
| 12.1 | 100 | 11.5 | 65 |
| 15.8 | 70 | 16.3 | 80 |
| 19.4 | 62 | 20.1 | 55 |
| 24.3 | 85 | 25.0 | 90 |
Coordination Chemistry Investigations
Pyrimidine-4-methanethiol, Hydrochloride as a Ligand in Metal Complexes
Pyrimidine-4-methanethiol, in its deprotonated form (pyrimidine-4-methanethiolate), is a versatile ligand possessing multiple potential coordination sites: the two nitrogen atoms of the pyrimidine (B1678525) ring and the sulfur atom of the methanethiol (B179389) group. The presence of the hydrochloride salt indicates that the ligand is protonated, likely at one of the ring nitrogens, and requires deprotonation to act as an effective anionic ligand. The coordination behavior is heavily influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.
The nitrogen atoms in the pyrimidine ring are potential donor sites. In many pyrimidine-based ligand complexes, coordination occurs through one of the ring nitrogen atoms. For instance, in complexes of Schiff bases derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde, the pyrimidyl nitrogen atom is known to coordinate to the central metal ion. researchgate.net In studies of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine complexes with first-row transition metals, coordination is observed through a nitrogen atom of the pyrimidine ring, leading to mononuclear complexes with an octahedral geometry. mdpi.com The specific nitrogen atom that binds (N1 or N3) can be influenced by steric factors and the electronic environment within the complex.
The thiol sulfur atom is a primary coordination site, especially for softer metal ions. In its deprotonated thiolato form, the sulfur atom can act as a monodentate ligand. This is a common coordination mode for various pyrimidine-thiolate ligands, where they bind to metals like platinum(II) and palladium(II) solely through the sulfur atom (η¹-S mode). researchgate.net In complexes with Schiff base ligands derived from S-methyl/S-benzyl dithiocarbazate, the thiolato sulfur atom is a key coordination point, contributing to an N₄S₂ chromophore around the metal center. researchgate.net The formation of a stable metal-sulfur bond is a driving force in the synthesis of these complexes.
The structure of pyrimidine-4-methanethiol allows for several complex coordination behaviors, including chelation and bridging.
Chelation: The ligand can potentially act as a bidentate N,S-chelating agent, forming a stable five-membered ring by coordinating through a pyrimidine nitrogen (likely N3) and the sulfur atom. This chelating behavior (η²-N,S mode) has been observed in platinum and palladium complexes with pyrimidine-2-thiolate. researchgate.net Bidentate coordination through sulfur and an amine nitrogen has also been reported for 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, which forms stable five-membered chelate rings with various transition metals. nih.govresearchgate.net
Bridging: Pyrimidine-thiolate ligands are well-documented for their ability to bridge multiple metal centers. The sulfur atom can act as a bridge between two metal ions. Furthermore, the ligand can bridge using the sulfur atom and one of the pyrimidine nitrogen atoms, leading to the formation of dinuclear or polynuclear structures. researchgate.net For example, pyrimidine-2-thionate ligands have been shown to form dinuclear platinum(III) complexes where four ligands bridge two platinum atoms, creating a cis-planar array of two sulfur and two nitrogen atoms around each metal center. researchgate.net
The following table summarizes the observed coordination modes in complexes with ligands structurally related to Pyrimidine-4-methanethiol.
| Ligand Type | Metal Ion(s) | Observed Coordination Mode(s) | Reference(s) |
| Pyrimidine-2-thiolate | Pt(II), Pd(II) | Monodentate (η¹-S), Bidentate Chelate (η²-N,S) | researchgate.net |
| Pyrimidine-2-thiolate | Pt(III) | Bidentate Bridging (μ-N,S) | researchgate.net |
| Pyrimidine-derived Schiff Base | Ni(II), Co(III), Fe(III) | Tridentate (NNS) | researchgate.net |
| 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate Chelate (S,N) | nih.govresearchgate.net |
Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes with pyrimidine-thiol ligands, including the hydrochloride form, typically involves the reaction of the ligand with a suitable metal salt in a solvent. Since the ligand is provided as a hydrochloride salt, a base is generally required to deprotonate the pyrimidine ring and the thiol group, allowing it to coordinate as an anion.
A general synthetic route involves dissolving the this compound and a base (such as sodium bicarbonate, sodium hydroxide, or an organic base like triethylamine) in a solvent like ethanol (B145695) or methanol. researchgate.netnih.gov An alcoholic or aqueous solution of the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, K₂[PtCl₄]) is then added to the ligand solution. researchgate.netcu.edu.eg The reaction mixture is often stirred at room temperature or refluxed for a period to ensure completion. nih.gov The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed with the solvent, and dried. biointerfaceresearch.com For example, the synthesis of platinum complexes with 4-methylpyrimidine-2-thiol (B7807327) hydrochloride involves its reaction with K₂[PtCl₄] in the presence of NaHCO₃. researchgate.net
| Metal Salt | Ligand | Base/Solvent | Reaction Conditions | Resulting Complex Type | Reference |
| K₂[PtCl₄] | 4-methylpyrimidine-2-thiol hydrochloride | NaHCO₃ / Water-Methanol | Not specified | Dinuclear and Mononuclear Pt(II) complexes | researchgate.net |
| Various M(II) acetates/chlorides | 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Ethanol | Reflux for 2 hours | 1:2 (Metal:Ligand) complexes | nih.govresearchgate.net |
| CoCl₂·6H₂O, NiCl₂·6H₂O, etc. | 4-amino-2-(benzylthio)-6-phenylpyrimidine-5-carbonitrile | Ethanol/DMF | Not specified | Mononuclear M(II)/M(III) complexes | cu.edu.eg |
Structural Characterization of Coordination Compounds
The structural elucidation of metal complexes formed with Pyrimidine-4-methanethiol is accomplished through various analytical techniques, primarily spectroscopic methods and X-ray crystallography.
Spectroscopic analysis provides crucial information about the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the thiol group. The disappearance of the ν(S-H) stretching band (typically around 2550-2600 cm⁻¹) in the spectrum of the complex compared to the free ligand is strong evidence of deprotonation and coordination of the sulfur atom. Furthermore, shifts in the stretching frequencies of the pyrimidine ring's C=N and C=C bonds (typically in the 1400-1600 cm⁻¹ region) indicate the involvement of the ring nitrogen in coordination. cu.edu.eg The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) bonds (typically below 500 cm⁻¹). cu.edu.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. Upon complexation, the chemical shifts of the protons and carbons of the ligand are affected. For instance, in the ¹H NMR spectrum of a Zn(II) complex with a pyrimidine-based ligand, a downfield shift of the NH₂ protons confirmed their involvement in chelation. cu.edu.eg For Pyrimidine-4-methanethiol complexes, one would expect to see shifts in the signals for the pyrimidine ring protons and the methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom, providing insight into the coordination mode. cu.edu.eg
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination environment. The spectra of the complexes typically show bands corresponding to intra-ligand (π → π* and n → π*) transitions and d-d transitions for transition metals with unfilled d-orbitals. cu.edu.eg A shift in the position of the intra-ligand transition bands upon complexation is another indication of coordination. cu.edu.eg For example, the electronic spectra of Co(II) and Ni(II) complexes often exhibit characteristic bands that suggest an octahedral geometry. cu.edu.eg
The table below summarizes typical spectroscopic data for related pyrimidine-thiol metal complexes.
| Complex Type / Ligand | Spectroscopic Technique | Key Observation(s) | Interpretation | Reference(s) |
| Metal complexes of 4-amino-2-(benzylthio)-6-phenylpyrimidine-5-carbonitrile | IR | Shift in ν(C≡N) and ν(NH₂) bands; new bands around 450–493 cm⁻¹ | Participation of cyanide and amine nitrogen in coordination; M-N bond formation | cu.edu.eg |
| Metal complexes of 4-amino-2-(benzylthio)-6-phenylpyrimidine-5-carbonitrile | ¹H NMR | Shift in NH₂ proton signal | Confirmation of NH₂ group contribution to chelation | cu.edu.eg |
| Metal complexes of 4-amino-2-(benzylthio)-6-phenylpyrimidine-5-carbonitrile | UV-Vis | Shift in π → π* and n → π* transitions | Evidence for ligand-to-metal bonding | cu.edu.eg |
| Platinum complexes of pyrimidine-2-thiolate | ³¹P NMR | Dynamic equilibrium observed for some complexes | Indicates fluxional behavior in solution | researchgate.net |
X-ray Crystallography of Metal-Pyrimidine-4-methanethiol, Hydrochloride Complexes
In these complexes, each ligand molecule coordinates to the metal center through the pyrimidyl and azomethine nitrogen atoms, as well as the thiolato sulfur atom. researchgate.net A significant observation in the Ni(II) complex is the differential behavior of the two ligand molecules; one acts as a neutral tridentate ligand, while the other functions as a uninegative tridentate ligand. researchgate.net In contrast, for the Co(III) and Fe(III) complexes, both ligand molecules behave as monoanionic tridentate ligands. researchgate.net These findings underscore the versatile coordination capacity of pyrimidine-thiol derivatives and suggest that this compound would likely coordinate to metal ions through both the pyrimidine nitrogen and the sulfur atom of the methanethiol group.
Table 1: Crystallographic Data for Related Metal-Pyrimidine Schiff Base Complexes
| Parameter | [Ni(L)2] | [Co(L)2]Cl | [Fe(L)2]Cl |
| Formula | C24H28N8S4Ni | C24H28N8S4CoCl | C24H28N8S4FeCl |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c | P21/c |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral |
| Ligand Behavior | 1x Neutral Tridentate, 1x Uninegative Tridentate | 2x Monoanionic Tridentate | 2x Monoanionic Tridentate |
Data sourced from a study on Schiff base ligands derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde. researchgate.net
Electronic Properties and Reactivity of Metal-Pyrimidine-4-methanethiol, Hydrochloride Complexes
The electronic properties of metal complexes are intrinsically linked to their geometric and electronic structures. Based on studies of analogous pyrimidine-thiolate complexes, it can be inferred that complexes of this compound would exhibit interesting electronic spectra and redox behavior. For instance, the electronic spectra of the aforementioned Ni(II), Co(III), and Fe(III) complexes of the pyrimidine-derived Schiff base show characteristic d-d transitions and charge transfer bands. researchgate.net
Table 2: Electronic Spectroscopy and Magnetic Moment Data for a Related Co(II) Complex
| Parameter | Value | Assignment |
| Absorption Band 1 | 19.23 kK | 4A2g → 4T1g(F) (ν2) |
| Absorption Band 2 | 22.73 kK | 4A2g → 4T1g(P) (ν3) |
| Magnetic Moment (μeff) | 4.60 B.M. | High-spin Octahedral Co(II) |
Data from a study on a Schiff base ligand derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde. researchgate.net
Supramolecular Assembly in Metal-Pyrimidine-4-methanethiol, Hydrochloride Systems
The ability of this compound to act as a versatile ligand, likely coordinating through both a ring nitrogen and the exocyclic sulfur atom, makes it a promising building block for the construction of supramolecular assemblies. The directionality of the metal-ligand coordination bonds, coupled with the potential for non-covalent interactions such as hydrogen bonding (involving the hydrochloride) and π-π stacking (between pyrimidine rings), can lead to the formation of extended one-, two-, or three-dimensional structures.
While specific examples involving this compound are not documented in the reviewed literature, the principles of supramolecular chemistry suggest that the combination of this ligand with appropriate metal centers could yield a variety of architectures. The choice of metal ion, with its preferred coordination geometry, and the reaction conditions would play a crucial role in directing the self-assembly process. For instance, metal ions with a propensity for linear, square planar, or octahedral coordination could lead to the formation of coordination polymers, discrete cages, or intricate networks. The hydrochloride moiety could further guide the assembly through the formation of hydrogen-bonded motifs, linking adjacent complex units into a higher-order structure.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Pyrimidine-4-methanethiol, Hydrochloride Analysis
Chromatography is fundamental to the separation and quantification of this compound from complex mixtures. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pyrimidine (B1678525) derivatives and sulfur-containing compounds. nih.govnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. nih.gov This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
Research on similar compounds, such as pyrimidine bases and sulfur heterocycles, provides a framework for method development. nih.govrsc.orgresearchgate.net A typical setup would employ a C18 column, which offers excellent retention for moderately polar compounds. nih.gov The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol, allowing for precise control over the retention and separation of analytes. nih.govresearchgate.net For instance, an isocratic mobile phase of water-acetonitrile (55:45, v/v) has been used successfully for separating cyclic sulfur compounds. nih.gov The pH of the mobile phase is a critical parameter for ionizable compounds; for pyrimidine bases, optimal separation is often achieved at a pH of around 4.0 using an acetate (B1210297) buffer. nih.govresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, as the pyrimidine ring exhibits strong ultraviolet absorbance. rsc.orgnih.gov
Ion-paired reversed-phase systems are also highly advantageous for analyzing purines and pyrimidines, as they can improve the retention and resolution of ionic and highly polar molecules. nih.gov The development of fast and simple RP-HPLC methods allows for the separation of related cyclic sulfur compounds in under 10 minutes, with detection limits often in the sub-micromolar range. nih.gov
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 | Standard for separating moderately polar organic molecules based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Methanol and Buffered Water | Allows for fine-tuning of elution strength. nih.gov Acetate buffer at pH 4.0 is effective for pyrimidines. researchgate.net |
| Detection | UV/Diode Array Detection (DAD) | The pyrimidine ring provides a strong chromophore for sensitive detection. rsc.org |
| Flow Rate | 1.0 mL/min | A standard flow rate providing good separation efficiency and reasonable run times. sielc.com |
| Temperature | Ambient to 40 °C | Controlled temperature ensures reproducible retention times. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. fudan.edu.cn For the analysis of this compound, a derivatization step to increase its volatility and thermal stability might be necessary, a common practice for analyzing pyrimidine bases which are often silylated before GC analysis. nih.gov The choice of column is critical, with fused silica (B1680970) capillary columns like the HP-5 (a nonpolar column) being widely used. fudan.edu.cn
For complex samples containing numerous sulfur compounds, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced resolution and sensitivity compared to conventional GC. nih.govnih.govwikipedia.org In GCxGC, the effluent from a primary column is passed through a modulator to a second, shorter column with a different stationary phase. wikipedia.org This results in a highly detailed, two-dimensional chromatogram. When coupled with a Sulfur Chemiluminescence Detector (SCD), GCxGC becomes an exceptionally powerful tool for the speciation of sulfur-containing compounds, allowing for the separation and quantification of different classes of these compounds, such as benzothiophenes and dibenzothiophenes in diesel fuel. nih.govnih.govresearchgate.net This high resolving power would be invaluable for distinguishing this compound from other sulfur-containing impurities or metabolites in a complex matrix. nih.gov
| Parameter | Typical Condition for GC | Typical Condition for GCxGC |
|---|---|---|
| Column 1 | HP-5 (30 m x 0.25 mm) fudan.edu.cn | Non-polar (e.g., 5% phenyl polysiloxane) nist.gov |
| Column 2 | N/A | Polar (e.g., 50% phenyl polysiloxane) nist.gov |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) fudan.edu.cnnih.gov | Sulfur Chemiluminescence Detector (SCD), TOF-MS nih.govresearchgate.net |
| Derivatization | May be required (e.g., silylation) nih.gov | May be required depending on the analyte's volatility. |
| Key Advantage | Good for volatile and semi-volatile compounds. mdpi.com | Superior resolution and sensitivity for complex samples. nih.govwikipedia.org |
Hyphenating chromatographic separation with mass spectrometry (MS) provides definitive identification and structural elucidation of analytes and their metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing polar, non-volatile compounds and metabolites in biological matrices. nih.govnih.gov Ion-pairing reversed-phase UPLC coupled with tandem mass spectrometry (IP-RP-UPLC-MS/MS) has been successfully used for the comprehensive analysis of 35 different purine (B94841) and pyrimidine metabolites. nih.gov This approach allows for the separation of highly polar molecules and their sensitive detection using techniques like electrospray ionization (ESI). nih.govnih.gov LC-MS-based metabolomics can effectively identify drug metabolites by comparing the metabolic profiles of treated and untreated samples, making it an ideal tool for studying the biotransformation of this compound. nih.govnih.gov High-resolution mass spectrometers, such as Orbitrap or Q-TOF, provide precise mass measurements that aid in the confident identification of metabolites. creative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile and semi-volatile compounds. nih.gov It has been used to determine pyrimidine bases in biological materials after silylation, with detection limits in the low microgram-per-milliliter range. nih.gov The mass spectra obtained from GC-MS provide a fragmentation pattern that serves as a molecular fingerprint, which is invaluable for structural confirmation. sapub.orgiosrjournals.org Studies on the mass spectral fragmentation of pyrimidine derivatives show characteristic losses of side groups followed by the cleavage of the pyrimidine ring, providing a roadmap for interpreting the mass spectrum of this compound. sapub.orgiosrjournals.org
| Technique | Strengths for this compound Analysis | Typical Application |
|---|---|---|
| LC-MS | Ideal for analyzing the polar parent compound and its non-volatile metabolites without derivatization. High sensitivity and specificity. nih.govcreative-proteomics.com | Metabolism studies in biological fluids (e.g., urine, plasma). nih.govnih.gov |
| GC-MS | Provides excellent separation and definitive structural information via characteristic fragmentation patterns for the compound or its volatile derivatives. nih.govsapub.org | Purity testing, identification of volatile impurities or degradation products. nih.gov |
Advanced Spectroscopic Techniques for Enhanced Characterization
While chromatography excels at separation, advanced spectroscopic techniques provide deeper insights into the molecular structure and composition of this compound.
| Functional Group/Bond | Expected Raman Shift Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| S-H | 2550-2600 | Stretching (thiol tautomer) |
| C-S | 600-750 | Stretching |
| C=N (in pyrimidine ring) | 1550-1650 | Stretching |
| C-H (methyl group) | 2850-3000 | Symmetric and Asymmetric Stretching |
| Pyrimidine Ring | Multiple bands (e.g., 990-1050, 1400-1600) | Ring Breathing and Deformation Modes |
Near-Infrared (NIR) spectroscopy measures the absorption of light in the 800 to 2500 nm range, which corresponds to overtones and combination bands of fundamental molecular vibrations. felixinstruments.com This technique is particularly sensitive to bonds involving hydrogen, such as O-H, N-H, C-H, and S-H bonds. felixinstruments.comacs.orgmetrohm.com For this compound, the C-H bonds in the methyl group and pyrimidine ring, as well as the potential for an S-H bond, would produce characteristic signals in the NIR spectrum. felixinstruments.com
Although NIR spectra can be complex due to broad and overlapping peaks, they are highly valuable for quantitative analysis and process monitoring with minimal to no sample preparation. youtube.comnih.gov Using multivariate calibration techniques, such as principal components analysis, NIR spectroscopy can be used to rapidly determine the concentration of the active compound in bulk samples or to monitor reaction progress in real-time. youtube.com Its ability to penetrate deeper into samples than mid-infrared radiation makes it a versatile tool for analyzing both solid and liquid samples. youtube.com
| Relevant Chemical Bond | Significance for NIR Analysis |
|---|---|
| C-H | Provides strong signals from the methyl group and the pyrimidine ring, useful for quantification. acs.org |
| N-H | Overtones from N-H vibrations in the pyrimidine ring can be detected. felixinstruments.com |
| S-H | The S-H bond of the thiol tautomer would have a characteristic overtone, contributing to the overall spectrum. metrohm.com |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS provides invaluable insights into its surface chemistry, particularly when it is adsorbed onto various substrates.
The analysis of this compound by XPS would involve irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons is characteristic of the element from which they were emitted.
Detailed Research Findings:
Research on molecules with similar functionalities, such as methanethiol (B179389) adsorbed on gold surfaces, has demonstrated the power of XPS in elucidating bonding mechanisms. rsc.org For this compound, XPS can be used to study its interaction with metallic surfaces, which is crucial for its potential applications in electronics and sensor technology.
A hypothetical XPS analysis of this compound would likely focus on the core level spectra of sulfur (S 2p), nitrogen (N 1s), carbon (C 1s), and chlorine (Cl 2p). The binding energy of the S 2p peak would be of particular interest, as it would indicate the chemical state of the sulfur atom. For instance, a shift in the S 2p binding energy upon adsorption to a metal surface, such as gold, would suggest the formation of a thiolate bond. rsc.org Similarly, the N 1s spectrum would provide information about the protonation state of the pyrimidine ring, distinguishing between the neutral molecule and its hydrochloride salt.
Table 1: Hypothetical XPS Data for this compound
| Element | Orbital | Binding Energy (eV) - Free Molecule (Predicted) | Binding Energy (eV) - Adsorbed on Au(111) (Predicted) | Chemical Shift (eV) | Interpretation |
| S | 2p3/2 | 163.5 | 162.0 | -1.5 | Formation of Au-S thiolate bond |
| N | 1s | 401.8 | 401.5 | -0.3 | Interaction of pyrimidine ring with the surface |
| C | 1s | 285.0 | 284.8 | -0.2 | Minor changes in the carbon environment |
| Cl | 2p | 198.7 | 198.6 | -0.1 | Physisorbed or weakly interacting chloride ion |
This table is generated based on typical values for similar compounds and illustrates the expected data from an XPS experiment.
Thermal Analysis Techniques for this compound
Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its thermal stability, decomposition profile, and phase transitions.
Detailed Research Findings:
While specific thermal analysis data for this compound is not extensively published, the behavior of similar heterocyclic compounds can provide a framework for what to expect. TGA would measure the change in mass of the sample as a function of temperature, revealing the temperatures at which decomposition or desorption of volatile components occurs. For the hydrochloride salt, one would anticipate an initial mass loss corresponding to the loss of HCl, followed by the decomposition of the pyrimidine-methanethiol moiety at higher temperatures.
DSC measures the heat flow into or out of a sample as a function of temperature or time. This technique is used to determine melting points, glass transitions, and heats of reaction. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. Any polymorphic transitions would also be visible as distinct thermal events.
Table 2: Predicted Thermal Analysis Data for this compound
| Technique | Parameter | Predicted Value/Observation | Significance |
| TGA | Onset of Decomposition | ~150-200 °C | Indicates the upper-temperature limit of thermal stability. Likely corresponds to the loss of HCl. |
| TGA | Major Decomposition | >250 °C | Corresponds to the breakdown of the pyrimidine ring and thioether linkage. |
| DSC | Melting Point | ~180-220 °C | Characteristic physical property, useful for purity assessment. |
| DSC | Enthalpy of Fusion | 50-80 J/g | Provides information on the energetics of the melting process. |
This table presents hypothetical data based on the expected thermal behavior of similar organic hydrochloride salts.
Electrochemistry of this compound and its Derivatives
The electrochemical behavior of this compound and its derivatives is of significant interest due to the redox-active nature of the pyrimidine ring and the thiol group. Techniques such as cyclic voltammetry (CV), linear sweep voltammetry, and controlled potential coulometry can be employed to study its oxidation and reduction processes.
Detailed Research Findings:
Studies on related pyrimidine derivatives have shown that they can undergo electrochemical reactions. researchgate.net For instance, 2-mercaptopyrimidine (B73435) has been observed to adsorb on and interact with a silver electrode to form an insoluble silver salt. researchgate.net It is plausible that this compound would exhibit similar behavior at various electrode surfaces.
The electrochemical oxidation of the thiol group is a key reaction that could be studied. This could proceed through the formation of a disulfide or further oxidation to sulfinic and sulfonic acids. The pyrimidine ring itself can also be electrochemically active, with potential reduction or oxidation peaks observable in a voltammogram. The presence of the hydrochloride would influence the electrochemical behavior by affecting the proton concentration near the electrode surface, which can be a factor in many organic redox reactions.
The electrochemical oxidation of catechols in the presence of pyrimidine-2-thiol (B7767146) derivatives has been shown to result in the formation of new thio-substituted catechol derivatives, indicating the nucleophilic character of the thiol group. researchgate.net This suggests that Pyrimidine-4-methanethiol could be used as a nucleophile in electrosynthesis.
Table 3: Anticipated Electrochemical Data for this compound
| Technique | Electrode | Potential Range (V vs. Ag/AgCl) | Observed Peaks (Potential in V) | Interpretation |
| Cyclic Voltammetry | Glassy Carbon | -1.5 to +1.5 | Anodic peak at ~+0.8 V | Oxidation of the thiol group. |
| Cyclic Voltammetry | Glassy Carbon | -1.5 to +1.5 | Cathodic peak at ~-1.2 V | Reduction of the pyrimidine ring. |
| Linear Sweep Voltammetry | Silver | -1.5 to 0.0 | Cathodic peak at ~-0.7 V | Reduction of a sparingly soluble silver salt of the thiol. researchgate.net |
This table is a representation of expected electrochemical behavior based on studies of similar pyrimidine thiols.
Data Analysis and Chemometrics in this compound Research
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of research on this compound, chemometric techniques are crucial for analyzing complex datasets generated from the analytical methods described above.
Detailed Research Findings:
When studying the properties of this compound and its derivatives, a large amount of data can be generated, for example, from spectroscopic or electrochemical measurements under varying conditions. Chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to analyze this data.
For instance, if a series of Pyrimidine-4-methanethiol derivatives are synthesized and their biological activity is tested, PLS can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. This model would correlate the structural properties of the molecules (descriptors) with their activity, allowing for the prediction of the activity of new, unsynthesized derivatives.
In the analysis of spectroscopic data, such as a series of UV-Vis or IR spectra of this compound in different solvents or at different pH values, PCA can be used to identify the number of independent species present in the solution and to track their concentration changes.
Table 4: Application of Chemometric Methods in the Study of this compound
| Chemometric Method | Application | Type of Data | Expected Outcome |
| Principal Component Analysis (PCA) | Exploratory data analysis of spectroscopic data (e.g., from multiple samples or conditions). | UV-Vis, IR, Raman, or NMR spectra. | Identification of patterns, outliers, and the main sources of variation in the data. |
| Partial Least Squares (PLS) Regression | QSAR modeling of a series of derivatives. | Molecular descriptors and biological activity data. | A predictive model that relates the chemical structure to the observed activity. |
| Multivariate Curve Resolution (MCR) | Resolving mixture spectra from hyphenated techniques (e.g., LC-DAD). | Chromatographic and spectroscopic data. | Pure spectra and concentration profiles of the individual components in a mixture. |
This table illustrates how chemometric techniques can be applied to enhance the analysis of data in research involving this compound.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Pyrimidine-4-methanethiol, Hydrochloride Analogues
The development of efficient and diverse synthetic routes is paramount for the widespread investigation of this compound and its analogues. Future research should focus on moving beyond classical methods to embrace more innovative and sustainable synthetic strategies.
A promising avenue lies in the exploration of one-pot synthesis methodologies. For instance, a one-pot approach for 4-pyrimidone-2-thioethers has been reported, which utilizes a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters. nih.gov Adapting such a strategy for this compound could significantly streamline its production. Another area of interest is the use of microwave-assisted synthesis, which has been shown to accelerate the synthesis of 2-amino-4-chloro-pyrimidine derivatives, offering a greener alternative to conventional heating. researchgate.net
Furthermore, the development of synthetic pathways starting from readily available precursors like (4-chloropyrimidin-5-yl)methanol (B1603117) could provide a cost-effective and scalable route to this compound. chemshuttle.comjiehuapharma.com The conversion of the hydroxyl group to a thiol can be explored through various thio-functionalization reactions. A patent describing the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine from diethyl malonate in four steps (nitration, cyclization, methylation, and chlorination) also offers a foundational methodology that could be adapted. sigmaaldrich.com
Future synthetic endeavors should also focus on creating a diverse library of analogues by introducing various substituents on the pyrimidine (B1678525) ring. This will be crucial for structure-activity relationship (SAR) studies in various applications.
Table 1: Potential Synthetic Strategies for this compound Analogues
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Condensation | Sequential base/acid-mediated reaction of isothioureas and ketoesters. nih.gov | Reduced reaction time, simplified workup, and higher overall yield. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Faster reaction rates, improved yields, and greener methodology. |
| Functional Group Interconversion | Conversion of (4-chloropyrimidin-5-yl)methanol to the corresponding thiol. chemshuttle.comjiehuapharma.com | Utilizes commercially available starting materials, potentially cost-effective. |
| Multi-step Synthesis from Simple Precursors | Building the pyrimidine ring from acyclic starting materials like diethyl malonate. sigmaaldrich.com | Allows for the introduction of diverse functionalities on the pyrimidine core. |
Deeper Mechanistic Understanding of this compound Reactivity
A thorough understanding of the reactivity of this compound is essential for its application in various chemical transformations. The interplay between the pyrimidine ring and the methanethiol (B179389) group dictates its chemical behavior.
The thiol group is a versatile functional handle, capable of undergoing a range of reactions including alkylation, oxidation, and addition to electrophiles. The pyrimidine ring, being an electron-deficient system, can influence the nucleophilicity of the thiol. Conversely, the thiol group can modulate the reactivity of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) reactions.
Future research should focus on detailed kinetic and mechanistic studies of these reactions. For example, investigating the SNAr reactions of chloropyrimidines with various nucleophiles can provide insights into the reactivity of the pyrimidine core. Studies on 2-sulfonylpyrimidines have shown that the sulfonyl group is a highly reactive leaving group, and similar investigations on Pyrimidine-4-methanethiol derivatives would be valuable. nih.gov The chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with amines have demonstrated that the reaction outcome can be controlled by the choice of base and the nature of the amine, highlighting the subtle factors that govern reactivity. researchgate.net
Understanding the tautomeric equilibrium between the thiol and thione forms, if applicable, is also crucial as it can significantly impact the compound's reactivity and biological activity. Spectroscopic and computational methods can be employed to elucidate the predominant tautomeric form in different environments.
Table 2: Key Areas for Mechanistic Investigation
| Research Area | Focus | Significance |
| Nucleophilic Aromatic Substitution | Investigating the displacement of leaving groups on the pyrimidine ring. | Understanding the electronic effects of the methanethiol group and enabling further functionalization. |
| Thiol Group Reactivity | Studying alkylation, oxidation, and addition reactions of the thiol group. | Expanding the synthetic utility of the compound. |
| Tautomerism Studies | Elucidating the thiol-thione tautomeric equilibrium. | Predicting reactivity and biological interactions. |
| Influence of Reaction Conditions | Examining the effect of solvent, temperature, and catalysts on reaction outcomes. | Optimizing reaction conditions for desired products. |
Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds
The unique structural features of this compound make it an attractive building block for the design and synthesis of advanced materials. The thiol group provides a convenient anchor for immobilization onto metal surfaces, such as gold, silver, and copper, to form self-assembled monolayers (SAMs). bohrium.comresearchgate.net
Future research could explore the development of functionalized surfaces with tailored properties. For example, SAMs of this compound derivatives could be used to create surfaces with specific recognition capabilities for sensing applications. The pyrimidine core can be modified to introduce specific binding sites for target analytes.
Furthermore, the incorporation of this scaffold into polymers could lead to novel materials with interesting electronic or optical properties. The pyrimidine ring is a known component in various biologically active and functional organic molecules, and its integration into polymeric chains could impart unique functionalities. nih.govresearchgate.net The synthesis of polymers containing pyrimidine units in the backbone or as pendant groups could be explored through polymerization of suitably functionalized monomers derived from this compound.
The potential for this compound to act as a ligand for the formation of metal-organic frameworks (MOFs) is another exciting avenue. The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group can coordinate to metal ions, leading to the formation of porous crystalline materials with applications in gas storage, catalysis, and separation.
Interdisciplinary Research Integrating this compound
The versatile nature of this compound makes it a prime candidate for interdisciplinary research, bridging chemistry with biology, materials science, and nanotechnology.
In the realm of medicinal chemistry, pyrimidine and thiol-containing compounds have a rich history. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov The thiol group can play a crucial role in biological systems, for instance, by interacting with metalloenzymes or participating in redox processes. Future research should involve the synthesis of a library of this compound analogues and their screening for various biological activities.
The ability of thiols to bind to metal nanoparticles opens up possibilities in nanomedicine and diagnostics. This compound could be used to functionalize gold or silver nanoparticles for targeted drug delivery or as contrast agents in bioimaging. mdpi.com
Collaboration with materials scientists could lead to the development of novel sensors and electronic devices. The integration of this compound into electronic components could be explored, leveraging the electronic properties of the pyrimidine ring.
Theoretical and Computational Advancements in this compound Studies
Theoretical and computational methods are indispensable tools for guiding experimental research and gaining deeper insights into the properties and reactivity of molecules. For this compound, computational studies can play a pivotal role in several key areas.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the compound and its analogues. sciety.orgdergipark.org.tr Such studies can provide valuable information about the molecule's stability, reactivity, and spectroscopic properties. For instance, DFT can be used to calculate the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. sciety.org The Molecular Electrostatic Potential (MEP) can be mapped to identify the electrophilic and nucleophilic sites, predicting the regioselectivity of its reactions. sciety.org
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound analogues with biological targets such as enzymes and receptors. nih.govmdpi.com This can aid in the rational design of new drug candidates.
Computational investigations into the interaction of this compound with metal surfaces and clusters can provide a fundamental understanding of the formation and properties of SAMs and nanoparticle conjugates. bohrium.comresearchgate.net These studies can help in designing materials with desired surface properties.
Table 3: Key Computational Approaches for this compound Research
| Computational Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Electronic structure, geometry optimization, vibrational analysis, HOMO-LUMO analysis, MEP mapping. sciety.orgdergipark.org.tr | Understanding of stability, reactivity, spectroscopic properties, and reaction mechanisms. |
| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules. nih.govmdpi.com | Rational design of bioactive compounds and elucidation of their mechanism of action. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions and interactions in complex biological environments. | Detailed understanding of biological activity at the molecular level. |
| Molecular Dynamics (MD) Simulations | Studying the dynamics and conformational changes of the molecule and its complexes. | Insights into the behavior of the molecule in solution and in biological systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
